1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, can be achieved through various methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted at the 1 and 5 positions with methyl groups, at the 4 position with a nitro group, and at the 3 position with a carboxylic acid group .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 153-155 degrees Celsius .Scientific Research Applications
Synthesis and Biological Applications
Antifungal Applications
Research has explored the chemical utilization of synthetic compounds, including pyrazole derivatives, to combat Bayoud disease, affecting date palms in North Africa and the Middle East. Among the studied compounds, pyrazole derivatives showed promising antifungal activity against the Fusarium oxysporum pathogen. The study highlighted the structure–activity relationship (SAR) and pharmacophore site predictions, contributing to understanding the biological activity against this pathogen and paving the way for further drug–target interaction studies (Kaddouri et al., 2022).
Synthesis of Pyrazole Heterocycles
Pyrazole moieties play a crucial role in many biologically active compounds, representing an interesting template for combinatorial and medicinal chemistry. Pyrazole derivatives exhibit widespread biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Recent successes, like the pyrazole COX-2 inhibitor, underscore the importance of these heterocycles in medicinal chemistry. Various synthetic methods, including condensation followed by cyclization or multicomponent reactions (MCR), have been successfully employed to obtain pyrazole appended heterocyclic skeletons (Dar & Shamsuzzaman, 2015).
Privileged Scaffold in Synthesis of Heterocycles
The chemistry of pyrazoline derivatives, including 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, highlights their value as building blocks for synthesizing various heterocyclic compounds. These derivatives facilitate the generation of versatile cyanomethylene dyes and heterocyclic compounds under mild reaction conditions, demonstrating the unique reactivity and significance of these compounds in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Pharmacological Properties
Pyrazole and its derivatives are central to heterocyclic chemistry, displaying a vast array of pharmacological properties. These compounds, basic and unsaturated due to their double bond structure, are found in many drugs and pharmaceutical compounds. The review encompasses the structure, physical and chemical properties, nomenclature, synthetic approaches, and biological activities of Pyrazole heterocyclic ring structure, indicating its significance in pharmaceutical applications (Bhattacharya et al., 2022).
Safety and Hazards
The safety information for 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
1,5-dimethyl-4-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-3-5(9(12)13)4(6(10)11)7-8(3)2/h1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGVPPJLEAXGNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-41-0 |
Source
|
Record name | 3920-41-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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